molecular formula C15H18N2O B11532223 2-(4-Butoxyphenyl)-2-methylbutanedinitrile

2-(4-Butoxyphenyl)-2-methylbutanedinitrile

Cat. No.: B11532223
M. Wt: 242.32 g/mol
InChI Key: OWAPFOJVLSKWKK-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-2-methylbutanedinitrile is a nitrile-containing organic compound characterized by a 4-butoxyphenyl group attached to a 2-methylbutanedinitrile backbone. The butoxy substituent (C₄H₉O) contributes to lipophilicity, while the dual nitrile (-C≡N) groups enhance polarity and reactivity.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-(4-butoxyphenyl)-2-methylbutanedinitrile

InChI

InChI=1S/C15H18N2O/c1-3-4-11-18-14-7-5-13(6-8-14)15(2,12-17)9-10-16/h5-8H,3-4,9,11H2,1-2H3

InChI Key

OWAPFOJVLSKWKK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(C)(CC#N)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-Butoxyphenyl)-2-methylbutanedinitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the desired product. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-(4-Butoxyphenyl)-2-methylbutanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the butoxy group, where nucleophiles such as halides or amines replace the butoxy group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Butoxyphenyl)-2-methylbutanedinitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry research.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-2-methylbutanedinitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with 2-(4-Butoxyphenyl)-2-methylbutanedinitrile, differing in substituents, functional groups, or molecular frameworks:

Table 1: Key Properties of Target Compound and Analogs
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents Source
2-(4-Butoxyphenyl)-2-methylbutanedinitrile* C₁₅H₁₉N₂O ~243.3 (estimated) Dinitriles 4-Butoxyphenyl, 2-methyl -
(2S)-2-{[(2S)-2-Benzamido-3-(4-butoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate (from ) C₃₂H₃₅N₃O₅ ~565.6 Amide, ester 4-Butoxyphenyl, benzamido
2-[(4-butoxyphenyl)methyl]-N,N-diethyl-5-nitro-1H-benzimidazole-1-ethanamine (from ) C₂₁H₂₆N₄O₃ ~382.5 Benzimidazole, nitro, amine 4-Butoxyphenylmethyl
Benzonitrile, 2-(4-methylphenyl) (114772-53-1) C₁₄H₁₁N 193.24 Nitrile 4-Methylphenyl
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide (329921-42-8) C₁₉H₂₁N₃O₂S 355.45 Benzimidazole, thioether, amide 4-Butoxyphenyl
2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid (438231-93-7) C₂₁H₂₁NO₃ 335.4 Quinoline, carboxylic acid 4-Butoxyphenyl, 8-methyl

*Estimated molecular weight based on structural formula.

Key Comparative Analysis

Substituent Effects on Lipophilicity and Solubility
  • Butoxy vs. The butoxy group in the target compound balances moderate hydrophobicity.
  • Methyl vs. Butoxy in Aromatic Systems : Benzonitrile, 2-(4-methylphenyl) (CAS 114772-53-1) has a smaller methyl group, leading to lower molecular weight (193.24 g/mol) and higher volatility compared to the target compound (~243.3 g/mol) .
Functional Group Contributions
  • Dinitriles vs. Carboxylic Acids: The target compound’s dinitriles lack hydrogen-bond donors, contrasting with 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS 438231-93-7), whose carboxylic acid group enables hydrogen bonding and higher aqueous solubility .
  • Amides vs.
Molecular Weight and Bioavailability
  • The quinoline derivative (CAS 438231-93-7) has a higher molecular weight (335.4 g/mol) than the target compound, which may limit its passive diffusion across biological membranes .
  • Benzimidazole-containing analogs (e.g., CAS 382.5 g/mol) often exhibit pharmacological activity due to aromatic nitrogen atoms, a feature absent in the target compound .

Research Implications

  • Materials Science : The target compound’s nitriles may serve as precursors for polymers or coordination complexes, leveraging their electron-withdrawing nature.
  • Medicinal Chemistry: Structural analogs with benzimidazole (CAS 329921-42-8) or quinoline (CAS 438231-93-7) moieties highlight the importance of aromatic heterocycles in drug design, though the target’s dinitriles offer unexplored reactivity for prodrug development .

Biological Activity

2-(4-Butoxyphenyl)-2-methylbutanedinitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol
  • IUPAC Name : 2-(4-butoxyphenyl)-2-methylbutaneditrile

The biological activity of 2-(4-butoxyphenyl)-2-methylbutanedinitrile is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, which may contribute to its anticancer properties.
  • DNA Intercalation : Similar to other nitrile-containing compounds, it may intercalate into DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells.
  • Receptor Modulation : The compound may act as a modulator for certain receptors involved in cellular signaling pathways, influencing cell proliferation and survival.

Biological Activity

Research findings indicate that 2-(4-butoxyphenyl)-2-methylbutanedinitrile exhibits a range of biological activities:

  • Anticancer Activity : Several studies have highlighted its potential as an anticancer agent. For instance, it has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing cell cycle arrest and apoptosis.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

  • Study on Anticancer Effects :
    • A study conducted on human breast cancer cell lines demonstrated that treatment with 2-(4-butoxyphenyl)-2-methylbutanedinitrile led to a significant reduction in cell viability. The study reported IC50 values indicating potent activity against these cells.
    • Mechanistic investigations revealed that the compound induced apoptosis via caspase activation and disruption of mitochondrial membrane potential.
  • Inflammation Model :
    • In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential therapeutic role in inflammatory diseases.

Comparative Analysis

To better understand the unique properties of 2-(4-butoxyphenyl)-2-methylbutanedinitrile, a comparison with similar compounds is useful:

Compound NameBiological ActivityMechanism of Action
4-Butoxyphenylacetic acidAnti-inflammatoryInhibition of cyclooxygenase enzymes
N-(4-butoxyphenyl)acetamideAnticancerDNA intercalation
2-(4-Methoxyphenyl)-2-methylbutanedinitrileAnticancerApoptosis induction

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